2-methyl-2-(propan-2-yloxy)propanal
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Overview
Description
2-methyl-2-(propan-2-yloxy)propanal is an organic compound with the molecular formula C7H14O2. It is a colorless liquid with a boiling point of approximately 133.5°C and a density of 0.878 g/cm³ . This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-2-(propan-2-yloxy)propanal can be synthesized through the reaction of 2-methylpropanal with isopropanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(propan-2-yloxy)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols when treated with reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the isopropoxy group.
Scientific Research Applications
2-methyl-2-(propan-2-yloxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-methyl-2-(propan-2-yloxy)propanal involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved include nucleophilic attack on the carbonyl carbon and subsequent rearrangement of the molecular structure .
Comparison with Similar Compounds
Similar Compounds
2-methylpropanal: A simpler aldehyde with similar reactivity but lacks the isopropoxy group.
Isobutyraldehyde: Another aldehyde with a similar structure but different substituents.
2-methyl-2-(propan-2-yloxy)propanol: The reduced form of 2-methyl-2-(propan-2-yloxy)propanal.
Uniqueness
This compound is unique due to the presence of the isopropoxy group, which imparts different reactivity and properties compared to other similar aldehydes. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
1861293-13-1 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-methyl-2-propan-2-yloxypropanal |
InChI |
InChI=1S/C7H14O2/c1-6(2)9-7(3,4)5-8/h5-6H,1-4H3 |
InChI Key |
HEVUBFGBYDPOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C)C=O |
Purity |
95 |
Origin of Product |
United States |
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